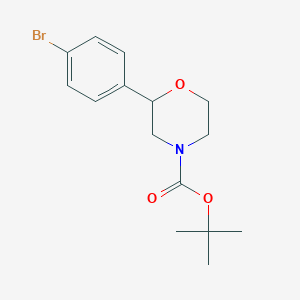

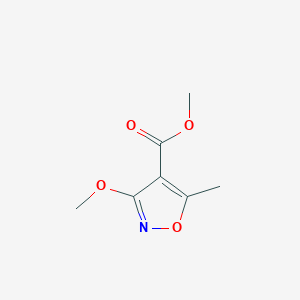

![molecular formula C13H8N4 B2923089 7-苯基吡唑并[1,5-a]嘧啶-3-腈 CAS No. 72860-56-1](/img/structure/B2923089.png)

7-苯基吡唑并[1,5-a]嘧啶-3-腈

描述

7-Phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a large family of N-heterocyclic compounds . These compounds have a significant impact in medicinal chemistry and have attracted attention in material science due to their significant photophysical properties .

Synthesis Analysis

The synthesis of PP derivatives has been widely studied, and various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . A copper-catalyzed approach has been developed for synthesizing a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines . The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Molecular Structure Analysis

The PP structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . A highly enantioselective rhodium-catalyzed reductive dearomatization of 7-substituted pyrazolo[1,5-a] pyrimidines has been realized for the first time by two strategies to afford chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines with excellent enantioselectivities of up to 98% ee .科学研究应用

Antimicrobial Activity

7-Phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile has been evaluated for its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant activity against various microbial strains. This makes it a potential candidate for the development of new antimicrobial agents .

Anti-inflammatory Applications

Due to its structural similarity to purine, which is known for anti-inflammatory properties, this compound could be explored for its efficacy in treating inflammation-related conditions .

Anti-tumor Potential

The compound has shown promise in anti-tumor studies. Its ability to inhibit cell proliferation suggests it could be used in cancer research, particularly in the synthesis of novel chemotherapeutic agents .

Antiviral Research

7-Phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and its derivatives may have applications in antiviral research. Their potential to disrupt viral replication could lead to new treatments for viral infections .

Hypnotic Drug Development

Analogues of this compound have been found to possess hypnotic effects. This opens up possibilities for its use in developing new drugs to treat sleep disorders .

Material Science

In the field of material science, this compound could be utilized in the design and synthesis of organic materials with specific electronic or photonic properties due to its unique molecular structure .

Chemical Synthesis

This compound serves as a precursor in the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives, which are valuable in chemical synthesis and pharmaceutical research .

Enzyme Inhibition

Research into enzyme inhibition is another potential application. Compounds like 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile could be used to study the inhibition of specific enzymes, which is crucial in understanding disease mechanisms and developing drugs .

作用机制

Target of Action

7-Phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a complex compound with multiple potential targets. It has been found to have significant inhibitory activity against the Bruton’s tyrosine kinase (BTK) . BTK is a crucial enzyme in the B-cell antigen receptor signaling pathway, playing a vital role in B-cell maturation and function .

Mode of Action

The compound interacts with its target, BTK, by binding to the enzyme’s active site, thereby inhibiting its function . This inhibition disrupts the B-cell antigen receptor signaling pathway, leading to changes in B-cell function .

Biochemical Pathways

The primary biochemical pathway affected by 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is the B-cell antigen receptor signaling pathway . By inhibiting BTK, the compound disrupts this pathway, potentially affecting B-cell maturation and function .

Result of Action

The inhibition of BTK by 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile can lead to changes in B-cell function . This could potentially result in altered immune responses, making the compound of interest for the treatment of diseases involving B-cells .

未来方向

The synthetic transformations involving the PP motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . Future research should address protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production .

属性

IUPAC Name |

7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N4/c14-8-11-9-16-17-12(6-7-15-13(11)17)10-4-2-1-3-5-10/h1-7,9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEIMLAZQABXLEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=NC3=C(C=NN23)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

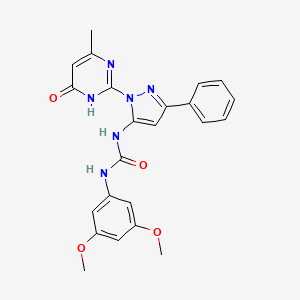

![N-(4-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2923006.png)

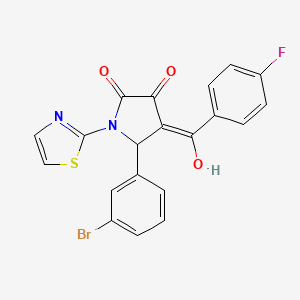

![1-(2,6-Dimethylphenyl)-4-[1-(2-phenylethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2923014.png)

![N-(4-acetamidophenyl)-2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2923021.png)

![5-[4-(Trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2923022.png)

![N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2923027.png)

![1-[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2923029.png)